N-[(2-ethoxyphenyl)methyl]-1-[2-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine
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Overview
Description
N-[(2-ethoxyphenyl)methyl]-1-[2-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine is a complex organic compound that belongs to the class of amines This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a diazepane ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-ethoxyphenyl)methyl]-1-[2-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the alkylation of 2-ethoxybenzylamine with a suitable pyridine derivative, followed by the introduction of the diazepane ring through a cyclization reaction. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. Purification steps, including recrystallization and chromatography, are crucial to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2-ethoxyphenyl)methyl]-1-[2-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(2-ethoxyphenyl)methyl]-1-[2-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-ethoxyphenyl)methyl]-1-[2-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-methoxyphenyl)methyl]-1-[2-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine
- N-[(2-chlorophenyl)methyl]-1-[2-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine
Uniqueness
N-[(2-ethoxyphenyl)methyl]-1-[2-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to similar compounds, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-1-[2-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O/c1-3-26-20-10-5-4-8-18(20)16-22-17-19-9-6-11-23-21(19)25-13-7-12-24(2)14-15-25/h4-6,8-11,22H,3,7,12-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWYJYZFMGFYHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNCC2=C(N=CC=C2)N3CCCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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